N-[5-(4-butoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide
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Overview
Description
N-[5-(4-butoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-butoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide typically involves the reaction of 4-butoxybenzohydrazide with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-butoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyacetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the leaving groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-(4-butoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
4-Butoxybenzyl alcohol: A related compound with similar structural features but different functional groups.
4-Butoxyphenyl isocyanate: Another related compound with an isocyanate functional group instead of the oxadiazole ring
Uniqueness
N-[5-(4-butoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide is unique due to its specific combination of functional groups and the presence of the oxadiazole ring, which imparts distinct biological and chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H21N3O4 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[5-(4-butoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C20H21N3O4/c1-2-3-13-25-17-11-9-15(10-12-17)19-22-20(23-27-19)21-18(24)14-26-16-7-5-4-6-8-16/h4-12H,2-3,13-14H2,1H3,(H,21,23,24) |
InChI Key |
GZGANMUZLBHKJE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC(=NO2)NC(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
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